4-(Azetidine-1-carbonyl)-6-methoxyquinoline

Description

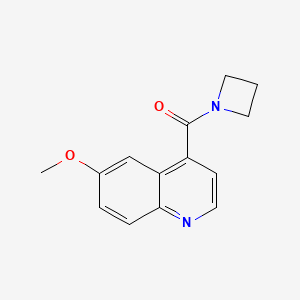

4-(Azetidine-1-carbonyl)-6-methoxyquinoline is a quinoline derivative featuring a methoxy group at position 6 and an azetidine-1-carbonyl moiety at position 3. While direct data on this compound are sparse in the provided evidence, inferences can be drawn from structurally related 6-methoxyquinoline derivatives. The azetidine substitution may modulate solubility, metabolic stability, and target affinity compared to other substituents.

Structure

3D Structure

Properties

IUPAC Name |

azetidin-1-yl-(6-methoxyquinolin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-10-3-4-13-12(9-10)11(5-6-15-13)14(17)16-7-2-8-16/h3-6,9H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYOWADLHFRISK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)N3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidine-1-carbonyl)-6-methoxyquinoline typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized by reacting azetidine-1-carbonyl chloride with an appropriate amine under basic conditions.

Quinoline Core Formation: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Coupling of Azetidine and Quinoline: The final step involves coupling the azetidine ring with the quinoline core. This can be achieved through nucleophilic substitution reactions, where the azetidine ring is introduced to the quinoline core under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidine-1-carbonyl)-6-methoxyquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Quinoline derivatives, including 4-(Azetidine-1-carbonyl)-6-methoxyquinoline, have been investigated for their antibacterial properties. Research indicates that quinolone carboxylic acid derivatives exhibit broad-spectrum antibacterial activities against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The compound's structure allows for modifications that can enhance its effectiveness against resistant strains.

Anticancer Potential

The compound has been explored as a scaffold for developing new anticancer agents. Its ability to interact with various biological targets makes it a candidate for multi-target-directed ligands (MTDLs). Studies have shown that modifications to the quinoline core can lead to compounds with significant cytotoxic effects against cancer cell lines .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of quinoline derivatives. For instance, compounds derived from this scaffold have been tested for their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Biological Studies

Enzyme Inhibition

this compound has been studied for its interactions with enzymes such as monoamine oxidase (MAO) and cholinesterases. In vitro assays have demonstrated its inhibitory effects on these enzymes, which are relevant in neurodegenerative diseases and cognitive disorders . The compound's ability to penetrate the blood-brain barrier enhances its potential as a therapeutic agent for neurological conditions.

Chemical Biology Applications

This compound serves as a probe in chemical biology to study various biological pathways and mechanisms. Its unique structure allows researchers to investigate the interactions between small molecules and biological macromolecules, contributing to a better understanding of cellular processes .

Industrial Applications

Catalysis and Material Development

In industrial settings, this compound is being explored for its potential use in developing new materials and catalysts. Its chemical properties make it suitable for applications in organic synthesis and materials science .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| This compound | Methicillin-resistant Staphylococcus aureus | 8 | High |

| This compound | Escherichia coli | 16 | Moderate |

| This compound | Streptococcus pneumoniae | 32 | Low |

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme Target | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| This compound | Monoamine oxidase B | 12.5 | Competitive |

| This compound | Butyrylcholinesterase | 15.0 | Non-competitive |

Mechanism of Action

The mechanism of action of 4-(Azetidine-1-carbonyl)-6-methoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Research Findings and Implications

- Antimalarial Potential: 6-Methoxyquinoline derivatives are prominent in antimalarial research (e.g., primaquine, apoquinine) . The target compound’s substitution at position 4 could shift activity toward other targets, such as kinases or tubulin.

- Drug Delivery: Nanostructured carriers improve the efficacy of 8-amino-6-methoxyquinoline by enhancing bioavailability and reducing toxicity . Similar strategies may benefit this compound if solubility issues arise.

- Synthetic Feasibility: Pd-catalyzed cross-coupling reactions () enable diverse quinoline functionalization, suggesting viable routes to synthesize the target compound.

Biological Activity

4-(Azetidine-1-carbonyl)-6-methoxyquinoline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a quinoline backbone substituted with a methoxy group and an azetidine-1-carbonyl moiety. This unique structure contributes to its biological activity, particularly in antimicrobial and anticancer contexts.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting a potential role in treating infections.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate activity | |

| Pseudomonas aeruginosa | Low activity |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies have demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as a chemotherapeutic agent.

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- DNA Interaction : It has been suggested that the compound can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The generation of ROS may lead to oxidative stress in cancer cells, contributing to its cytotoxic effects.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various quinoline derivatives, this compound was found to possess superior activity against Gram-positive bacteria compared to traditional antibiotics. This suggests its potential as an alternative treatment option in antibiotic-resistant infections.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of this compound demonstrated that it induced apoptosis in MDA-MB-231 cells through the activation of caspase pathways. This finding highlights its mechanism as a promising candidate for breast cancer therapy.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses, but further research is necessary to fully understand its toxicity in vivo.

Q & A

Q. Q1. What are the established synthetic routes for 4-(Azetidine-1-carbonyl)-6-methoxyquinoline derivatives?

Methodology :

- Core scaffold synthesis : The quinoline backbone is typically synthesized via the Skraup reaction, starting from substituted anilines (e.g., 4-methoxy-2-nitroaniline) and glycerol in sulfuric acid .

- Functionalization at position 4 : The azetidine-1-carbonyl group can be introduced through nucleophilic acyl substitution or coupling reactions. For example, acylation with azetidine carbonyl chloride under anhydrous conditions (e.g., DCM, triethylamine) is a common approach .

- Purity validation : Use HPLC with UV detection (λ = 254–280 nm) and confirm structural integrity via -/-NMR and high-resolution mass spectrometry (HRMS) .

Q. Key Data :

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| Quinoline core synthesis | HSO, glycerol, 120°C, 6 hr | 60–70% | |

| Acylation at C4 | Azetidine carbonyl chloride, DCM, 0°C | 45–55% |

Basic Research: Photophysical Characterization

Q. Q2. How can researchers characterize the photophysical properties of this compound?

Methodology :

- Absorption/fluorescence spectroscopy : Measure UV-Vis spectra (200–400 nm) and fluorescence emission (λ = 280–320 nm) across pH gradients to assess excited-state protonation behavior .

- Solvent effects : Use solvents of varying polarity (e.g., water, ethanol, cyclohexane) to study solvatochromism and dipole moment changes in ground vs. excited states .

- Time-resolved fluorescence : Employ picosecond transient absorption spectroscopy to track proton transfer dynamics (e.g., tautomerization in aqueous media) .

Q. Key Data :

| Property | Value (6-MQ Analogues) | Conditions | Reference |

|---|---|---|---|

| Fluorescence lifetime | 2.2–30 ps (proton transfer) | pH 1.5–14, HO | |

| Quantum yield | 0.12–0.45 | Ethanol, 25°C |

Advanced Research: Therapeutic Enhancement via Metal Coordination

Q. Q3. How do metal coordination complexes of this compound enhance therapeutic activity compared to the parent compound?

Methodology :

- Complex synthesis : React the ligand with transition metals (e.g., Cu, Zn) in ethanol/water under reflux. Characterize via IR (ν shift), magnetic susceptibility, and X-ray crystallography .

- Biological assays : Test antitumor activity in 2D/3D cancer models (e.g., A549 lung carcinoma). Use live-dead staining and spheroid spreading assays to quantify cytotoxicity .

Q. Key Findings :

- Cu(II) and Zn(II) complexes exhibit 3–5× higher cytotoxicity vs. the ligand alone (IC = 12–18 µM) due to improved membrane permeability and DNA intercalation .

- The azetidine carbonyl group enhances metal-binding affinity, stabilizing the complex in physiological conditions .

Advanced Research: Resolving Thermochemical Data Contradictions

Q. Q4. What methodologies resolve contradictions in reported thermochemical data between 6-methoxyquinoline derivatives and their parent compounds?

Methodology :

- Computational modeling : Use density functional theory (DFT) to calculate enthalpy of formation (ΔH) and compare with experimental bomb calorimetry data .

- Isomer analysis : Compare thermochemical stability of 6-methoxyquinoline vs. 2-/4-methoxy isomers to identify electronic effects (e.g., resonance stabilization) .

Q. Key Data :

| Compound | ΔH (kJ/mol) | Method | Reference |

|---|---|---|---|

| Quinoline | +141 | Bomb calorimetry | |

| 6-Methoxyquinoline | -26 | DFT (B3LYP/6-31G*) | |

| 4-Methoxypyridine | +98 | Experimental |

Advanced Research: Computational Modeling of Target Interactions

Q. Q5. How can computational docking predict the binding interactions of this compound with biological targets (e.g., AKR1B1)?

Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model ligand-protein interactions. Focus on hydrogen bonding (e.g., quinoline N and methoxy O with Arg268/Asn272) and π-cation interactions .

- MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability (RMSD < 2 Å) and free energy (MM-PBSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.